4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione
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Overview
Description
4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione is a complex organic compound that features a pyrimidine ring substituted with an amino group, a sulfonyl group attached to a bromothiophene moiety, and a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as amidines and β-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Thione Group: The thione group can be introduced by treating the pyrimidine derivative with sulfurizing agents like Lawesson’s reagent or phosphorus pentasulfide.
Sulfonylation: The sulfonyl group is introduced by reacting the pyrimidine thione with sulfonyl chlorides in the presence of a base such as triethylamine.
Bromothiophene Substitution: The final step involves the substitution of the sulfonyl group with a bromothiophene moiety, which can be achieved through a palladium-catalyzed cross-coupling reaction such as the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted thiophenes.
Scientific Research Applications
4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and anticancer properties.
Materials Science: The compound is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Chemical Biology: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways can vary depending on the specific biological context and target .
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-dichloropyrimidine: Known for its anti-inflammatory properties.
5-bromo-2-thiophenecarboxaldehyde: Used in the synthesis of various thiophene derivatives.
Uniqueness
4-amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione is unique due to its combination of a pyrimidine core with a bromothiophene sulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for diverse research applications.
Biological Activity
4-Amino-5-[(5-bromothiophen-2-yl)sulfonyl]pyrimidine-2(1H)-thione is a compound of significant interest due to its unique structural features, including a pyrimidine core and a bromothiophene sulfonyl group. This compound has been investigated for various biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with related compounds.
Structural Characteristics
The molecular structure of this compound can be described as follows:
- Pyrimidine Ring : A six-membered aromatic ring with nitrogen atoms.
- Bromothiophene Group : A five-membered ring containing sulfur and bromine, which enhances biological activity.
- Sulfonamide Moiety : Contributes to the compound's interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrimidine compounds, including this specific thione, exhibit significant anticancer properties. The compound has been shown to selectively inhibit kinases involved in cancer cell proliferation, which is crucial for the development of new cancer therapies.
Case Study: In Vitro Cytotoxicity
In studies involving various cancer cell lines, this compound demonstrated cytotoxic effects with IC50 values indicating potent activity against specific cancer types. For example, compounds with similar structures have been reported to inhibit the growth of breast cancer cell lines (MCF-7) effectively .
Compound | Cell Line | IC50 (nM) |
---|---|---|
4-Amino-5-thione | MCF-7 | 9.1 |
Related Thienopyrimidines | MDA-MB-231 | 28.0 |
Antimicrobial Activity
The compound also shows promising antimicrobial properties. It has been tested against various bacterial strains and demonstrated effective inhibition, particularly against pathogens like Escherichia coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values suggest its potential as an antimicrobial agent .
Bacterial Strain | MIC (μM) |
---|---|
E. coli | 0.21 |
P. aeruginosa | 0.25 |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has been investigated for anti-inflammatory properties. It may inhibit specific enzymes involved in inflammatory pathways, making it a candidate for treating inflammatory diseases.
The precise mechanism of action for this compound is not fully elucidated; however, preliminary studies suggest it interacts with key molecular targets such as kinases and enzymes involved in cell signaling pathways. For instance, it may act by inhibiting urease activity, which is implicated in certain infections .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds, this compound stands out due to its unique combination of functional groups that enhance its biological profile.
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-Amino-N-(phenyl)acetamide | Simple acetamide | Moderate antibacterial |
4-Amino-N-(4-methylphenyl)-N'-(pyrimidin-2-yldisulfanyl)acetamide | Similar sulfonamide structure | Antimicrobial |
N-[4-(Pyrimidin-2-ylsulfamoyl)phenyl]acetamide | Pyrimidine ring, sulfonamide | Antibacterial |
Properties
IUPAC Name |
6-amino-5-(5-bromothiophen-2-yl)sulfonyl-1H-pyrimidine-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2S3/c9-5-1-2-6(16-5)17(13,14)4-3-11-8(15)12-7(4)10/h1-3H,(H3,10,11,12,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWCCJVFKTZFOJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)S(=O)(=O)C2=C(NC(=S)N=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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